Cas no 1546395-09-8 (tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate)
![tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1546395-09-8x500.png)
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate
- Tert-butyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate
- tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate
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- インチ: 1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-14-5-4-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16)
- InChIKey: NKZAURCCIRADBM-UHFFFAOYSA-N
- ほほえんだ: FC1(CCNCC1CNC(=O)OC(C)(C)C)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.4
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8182-5G |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 95% | 5g |
¥ 12,474.00 | 2023-03-31 | |
ChemScence | CS-0091840-1g |
tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate |
1546395-09-8 | 1g |
$650.0 | 2022-04-27 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8182-500MG |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 95% | 500MG |
¥ 2,772.00 | 2023-03-31 | |
eNovation Chemicals LLC | Y1316400-500MG |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 97% | 500mg |
$520 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8182-10G |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 95% | 10g |
¥ 20,790.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8182-250MG |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 95% | 250MG |
¥ 1,663.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8182-100mg |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 97% | 100mg |
¥1024.0 | 2024-04-24 | |
eNovation Chemicals LLC | Y1316400-5g |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 97% | 5g |
$2345 | 2025-02-28 | |
eNovation Chemicals LLC | Y1316400-1g |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 97% | 1g |
$780 | 2025-02-28 | |
eNovation Chemicals LLC | Y1316400-5G |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate |
1546395-09-8 | 97% | 5g |
$2345 | 2024-07-21 |
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamateに関する追加情報
tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate (CAS No. 1546395-09-8) stands out as a significant molecule with diverse applications. This compound is a derivative of the piperidine family, which has been extensively studied for its unique chemical properties and potential in various fields. The structure of this compound is characterized by a piperidine ring substituted with a difluoro group at the 4-position and a tert-butyl carbamate moiety attached via a methylene group. These structural features contribute to its stability, reactivity, and versatility in chemical reactions.
The synthesis of tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate involves a series of well-established organic reactions, including nucleophilic substitution and carbamate formation. The piperidine ring serves as a versatile scaffold, allowing for further functionalization and modification to tailor the compound's properties for specific applications. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are valuable in pharmaceutical research and development.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The presence of the piperidine ring and the fluorine substituents introduces unique electronic and steric effects that can modulate biological activity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in disease pathways. This makes them strong candidates for further exploration in therapeutic areas such as oncology and neurodegenerative diseases.
In addition to its role in drug discovery, tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate has also found applications in materials science. Its ability to form stable amide bonds makes it a valuable component in polymer chemistry, where it can be used to create high-performance materials with tailored mechanical and thermal properties. Recent research has focused on its use in bio-based polymers, which are increasingly sought after due to their environmental benefits.
The chemical stability of this compound is another key attribute that enhances its utility. Its resistance to hydrolysis under physiological conditions makes it suitable for long-term applications in both biological and industrial settings. Furthermore, the presence of fluorine atoms introduces additional stability due to their electron-withdrawing effects, which can prevent unwanted side reactions during synthesis or storage.
From an environmental perspective, the synthesis and application of tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production processes, reducing waste generation and energy consumption. This aligns with global efforts to promote sustainable practices across various industries.
In conclusion, tert-butyl N-[(4,4-difluoro-3-piperidyl)methyl]carbamate (CAS No. 1546395-09-8) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as a valuable tool in modern chemistry. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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